molecular formula C17H18N4 B4819462 7-(1-ADAMANTYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE

7-(1-ADAMANTYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE

Cat. No.: B4819462
M. Wt: 278.35 g/mol
InChI Key: LSKHFZPCRWHLTR-UHFFFAOYSA-N
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Description

7-(1-Adamantyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of an adamantyl group, a pyrazolo[1,5-a]pyrimidine core, and a cyanide group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis.

Properties

IUPAC Name

7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4/c18-9-14-10-20-21-15(1-2-19-16(14)21)17-6-11-3-12(7-17)5-13(4-11)8-17/h1-2,10-13H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKHFZPCRWHLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=NC5=C(C=NN45)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-Adamantyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine core. Commonly used reagents include hydrazines and β-ketoesters, which undergo cyclization under acidic or basic conditions.

    Introduction of the Adamantyl Group: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the pyrazolo[1,5-a]pyrimidine core with an adamantyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Cyanide Group: The final step involves the introduction of the cyanide group through a nucleophilic substitution reaction. This can be achieved by reacting the adamantyl-substituted pyrazolo[1,5-a]pyrimidine with a cyanide source such as sodium cyanide or potassium cyanide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(1-Adamantyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the cyanide group, converting it to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or neutral conditions.

Major Products

The major products formed from these reactions include hydroxylated or ketone derivatives (oxidation), amines (reduction), and various substituted derivatives (substitution).

Scientific Research Applications

7-(1-Adamantyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: It is used in the study of biological processes and interactions, particularly in the development of fluorescent probes and sensors.

    Industry: It is used in the development of advanced materials, particularly in the field of optoelectronics and photonics.

Mechanism of Action

The mechanism of action of 7-(1-Adamantyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its specific structure and functional groups. For example, it can interact with the aryl hydrocarbon receptor (AHR), modulating its activity and affecting various biological processes such as immune response and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: The parent compound without the adamantyl and cyanide groups.

    7-(1-Adamantyl)pyrazolo[1,5-a]pyrimidin-3-ylamine: A similar compound with an amine group instead of a cyanide group.

    7-(1-Adamantyl)pyrazolo[1,5-a]pyrimidin-3-yl ketone: A similar compound with a ketone group instead of a cyanide group.

Uniqueness

The uniqueness of 7-(1-Adamantyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the cyanide group provides a reactive site for further chemical modifications. This makes it a versatile compound for various scientific research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(1-ADAMANTYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
Reactant of Route 2
7-(1-ADAMANTYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE

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